molecular formula C8H7ClO4S B1345178 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid CAS No. 3405-89-8

2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

Cat. No. B1345178
CAS RN: 3405-89-8
M. Wt: 234.66 g/mol
InChI Key: IAONCYGNBVHNCT-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some properties and reactions of the compound . For instance, the presence of a sulfonyl group and a chlorophenyl moiety is common in various compounds that exhibit significant biological activities or are used in analytical methods .

Synthesis Analysis

The synthesis of compounds related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid often involves reactions such as diazo coupling and sulfonation. For example, a novel chromogenic reagent was synthesized by diazo coupling of 4-acetylaniline-2-sulfonic acid and 2,4,6-trichloroaniline to chromotropic acid . Similarly, the synthesis of aryl pyrrolyl and aryl indolyl sulfones, which share the sulfonyl and chloroanilino moieties, was achieved by reacting arylsulfonyl chlorides with substituted pyrroles and indoles . These methods could potentially be adapted for the synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid.

Molecular Structure Analysis

The molecular structure of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid would include a sulfonyl group attached to a chlorophenyl ring and an acetic acid moiety. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. For instance, the 2-sulfonyl-4-chloroanilino moiety has been identified as a potent pharmacophore for anti-HIV-1 activity .

Chemical Reactions Analysis

Chemical reactions involving sulfonyl and chlorophenyl groups include sulfonation, which is a common reaction for introducing sulfonyl groups into aromatic compounds. The chloro- and dichlorophenols have been sulfonated with sulfuric acid and with SO3 in aprotic solvents, indicating that similar conditions could be used for the sulfonation of chlorophenyl compounds . Additionally, the presence of the acetic acid moiety could allow for further functionalization through reactions typical for carboxylic acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid are not directly provided, we can infer that the compound would likely be solid at room temperature and could exhibit properties similar to other sulfonyl-containing compounds. For example, the chromogenic reagent mentioned in paper forms a complex with lead, suggesting that 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid might also form complexes with metal ions. The solubility, melting point, and other physical properties would depend on the specific structure and substituents present in the compound.

Scientific Research Applications

  • Potentiometric Determination of Pb (II) Ions
    • Field : Chemistry
    • Application Summary : A new sulfonyl hydrazone derivative molecule was synthesized using 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, and its characterization was performed using several spectroscopic methods . This molecule was used to develop new potentiometric sensors .
    • Methods : The sensors were developed using the synthesized molecule, and their potentiometric performance properties were investigated .
    • Results : The prepared sensors were found to be selective to Pb 2+ ions. They had a low detection limit of 2.89×10 –6 M, and a Nernstian response (27.7±1.3 mV/decade) over a wide concentration range of 1.0×10 –5 –1.0×10 –1 M . They were also highly reproducible, selective and able to work in a wide pH range (3.0–9.0) without being affected by the changes in pH .
  • Synthesis of Phenylacetoxy Cellulosics

    • Field : Organic Chemistry
    • Application Summary : 2-Chlorophenylacetic acid, a compound related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
    • Methods : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis techniques .
    • Results : The results or outcomes of this application are not specified in the source .
  • Anticancer Properties

    • Field : Medical Research
    • Application Summary : 4-Chlorophenylacetic acid, another compound related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been found to possess anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Degradation of 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane

    • Field : Environmental Science
    • Application Summary : 4-Chlorophenylacetic acid, a compound related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of Novel Valine-Derived Compounds

    • Field : Organic Chemistry
    • Application Summary : A 4-[(4-Chlorophenyl)Sulfonyl]phenyl moiety, which is related to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, has been used in the synthesis of novel valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
    • Methods : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis techniques .
    • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

“2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid” is labeled as an irritant . It may cause skin and eye irritation, and it may also cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAONCYGNBVHNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275610
Record name (4-Chlorobenzene-1-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

CAS RN

3405-89-8
Record name 3405-89-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chlorobenzene-1-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorobenzenesulfonyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MVR Reddy, B Akula, S Jatiani… - Bioorganic & medicinal …, 2016 - Elsevier
Several families of protein kinases have been shown to play a critical role in the regulation of cell cycle progression, particularly progression through mitosis. These kinase families …
Number of citations: 28 www.sciencedirect.com

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